3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound known for its significance in various scientific research fields. It is also referred to as Sildenafil Impurity 4, indicating its role as a potential impurity in the pharmaceutical compound Sildenafil . This compound is characterized by its molecular formula C9H14N4O3 and a molecular weight of 226.2 g/mol .
Mechanism of Action
Target of action
“3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide” is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and allows for the preparation of various substituted pyrazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing hydrazine derivatives and carbonyl compounds under controlled conditions to ensure high yield and purity. The process is optimized to meet regulatory guidelines for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like bromine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-methyl-4-nitro-1H-pyrazole
- Pyrazole-4-carboxamides
Uniqueness
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS No. 911715-34-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₄O₃, with a molecular weight of approximately 226.23 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, making it a significant scaffold in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the isobutyl and nitro groups. Various synthetic routes have been explored to enhance yield and purity, often utilizing reagents that facilitate selective functionalization of the pyrazole moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Notably, compounds within this class have shown:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated an IC₅₀ value ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
-
Mechanisms of Action : The compound is believed to act through multiple pathways:
- Microtubule Destabilization : Similar to other pyrazole derivatives, it may interfere with microtubule assembly, leading to apoptosis in cancer cells .
- Targeting Specific Enzymes : It has been suggested that compounds like this can inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . Furthermore, some studies indicate potential antimicrobial effects against pathogens such as Mycobacterium tuberculosis .
Case Study 1: Cytotoxicity Against MDA-MB-231 Cells
In a controlled study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was found to induce significant morphological changes in MDA-MB-231 cells at concentrations as low as 1.0 μM. Additionally, caspase activity assays revealed increased apoptosis at higher concentrations (up to 10 μM), confirming its potential as an anticancer agent .
Case Study 2: Inhibition of Microtubule Assembly
Another study focused on the microtubule-destabilizing effects of this compound demonstrated that at a concentration of 20 μM, it inhibited microtubule assembly by approximately 40% to 52%, indicating its role as a potential chemotherapeutic agent targeting microtubule dynamics .
Comparative Analysis with Other Pyrazole Derivatives
Compound Name | IC₅₀ (μM) | Mechanism of Action | Notes |
---|---|---|---|
This compound | 2.43 - 14.65 | Microtubule destabilization | Effective against breast and liver cancer cells |
Pazopanib | ~0.5 | VEGFR inhibition | Approved for renal cell carcinoma |
Ruxolitinib | ~0.8 | JAK inhibition | Used for myelofibrosis |
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(2)4-6-7(13(15)16)8(9(10)14)12(3)11-6/h5H,4H2,1-3H3,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXHJPPGQOGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.